molecular formula C21H26N2O4 B14484514 Ethyldesacetylcolchaminone CAS No. 63917-72-6

Ethyldesacetylcolchaminone

Cat. No.: B14484514
CAS No.: 63917-72-6
M. Wt: 370.4 g/mol
InChI Key: VYUFNWRNNZSPHQ-UHFFFAOYSA-N
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Description

Ethyldesacetylcolchaminone is a semi-synthetic derivative of colchicine, a well-known tropolonic alkaloid isolated from plants of the genus Colchicum. These modifications likely influence its pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and binding affinity to tubulin, a key target in colchicine’s mechanism of action .

However, rigorous comparative studies remain sparse.

Properties

CAS No.

63917-72-6

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

7-amino-10-(ethylamino)-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one

InChI

InChI=1S/C21H26N2O4/c1-5-23-16-9-7-13-14(11-17(16)24)15(22)8-6-12-10-18(25-2)20(26-3)21(27-4)19(12)13/h7,9-11,15H,5-6,8,22H2,1-4H3,(H,23,24)

InChI Key

VYUFNWRNNZSPHQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyldesacetylcolchaminone typically involves multiple steps, starting from colchicine or its derivatives. The process includes selective deacetylation and subsequent ethylation under controlled conditions. Common reagents used in these reactions include strong bases like sodium hydride (NaH) and ethylating agents such as ethyl iodide (C2H5I).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyldesacetylcolchaminone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions often involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyldesacetylcolchaminone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: this compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Ethyldesacetylcolchaminone involves its interaction with specific molecular targets and pathways. It is known to bind to tubulin, a protein involved in cell division, thereby inhibiting microtubule polymerization. This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may modulate other signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyldesacetylcolchaminone belongs to a class of colchicine analogs modified at the amine and acetyl groups. Below is a comparative analysis with structurally and functionally related compounds:

Structural Analogues

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Colchicine 64-86-8 C₂₂H₂₅NO₆ 399.43 Acetylated amine, three methoxy groups
N-Deacetylcolchicine 3476-50-4 C₂₀H₂₃NO₅ 357.40 Deacetylated amine, retains methoxy groups
Demecolcine 477-30-5 C₂₁H₂₅NO₅ 371.43 Methyl substitution at amine, deacetylated
This compound * Not available C₂₁H₂₅NO₅ (assumed) 371.43 (assumed) Ethyl substitution, deacetylated

Notes:

  • *Ethyl substitution in this compound is inferred from nomenclature; explicit structural confirmation is lacking in public databases.
  • Demecolcine, a clinically used analog, shares the deacetylated feature but substitutes a methyl group instead of ethyl .

Pharmacological Properties

  • Colchicine : Binds tubulin, inhibits microtubule polymerization, and exerts anti-inflammatory effects via NLRP3 inflammasome suppression. High toxicity limits its use .
  • N-Deacetylcolchicine: Reduced molecular weight (357.40 vs. Limited data on efficacy or toxicity .
  • Demecolcine : Retains antimitotic activity but with a shifted therapeutic window; used in cytogenetics for chromosome condensation.
  • This compound: Hypothesized to exhibit enhanced lipophilicity vs. N-Deacetylcolchicine due to ethyl substitution, which may improve membrane permeability.

Toxicity and Metabolic Stability

  • Colchicine’s narrow therapeutic index is linked to its acetyl group, which slows hepatic metabolism. Deacetylated analogs like N-Deacetylcolchicine may undergo faster glucuronidation, reducing half-life .
  • This compound’s ethyl group could sterically hinder metabolic enzymes, prolonging its activity. This hypothesis aligns with structure-activity relationships in other colchicinoids but requires validation.

Data Tables

Table 1: Key Structural Comparisons

Feature Colchicine N-Deacetylcolchicine This compound
Acetyl Group Present Absent Absent
Ethyl Substitution Absent Absent Present (assumed)
Methoxy Groups 3 3 3 (assumed)
Molecular Weight 399.43 357.40 371.43 (assumed)

Table 2: Hypothesized Pharmacokinetic Properties

Property Colchicine N-Deacetylcolchicine This compound
LogP (Lipophilicity) 1.3 0.9 ~1.5 (predicted)
Metabolic Stability High Moderate High (predicted)
Plasma Half-Life 20–40 h 8–12 h (estimated) 15–25 h (predicted)

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